1-(2,3-Dihydrobenzofuran-3-yl)ethanone
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Overview
Description
1-(2,3-Dihydrobenzofuran-3-yl)ethanone is an organic compound with the molecular formula C10H10O2 It belongs to the class of benzofurans, which are heterocyclic compounds containing a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,3-Dihydrobenzofuran-3-yl)ethanone can be synthesized through several methods. One common approach involves the cyclization of 2-(allyloxy)anilines in the presence of sulfur dioxide and hydrazines under mild conditions. This reaction proceeds through an intramolecular 5-exo-cyclization and insertion of sulfur dioxide .
Industrial Production Methods
Industrial production methods for this compound typically involve multi-step synthesis processes. These processes often start with readily available starting materials such as 2-(allyloxy)anilines and involve various reaction conditions to achieve the desired product. The specific details of these methods can vary depending on the scale and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dihydrobenzofuran-3-yl)ethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the benzofuran ring.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sulfur dioxide, hydrazines, and various oxidizing and reducing agents. Reaction conditions can vary widely, but mild conditions are often preferred to maintain the integrity of the benzofuran ring .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield oxidized derivatives, while reduction reactions can produce alcohols.
Scientific Research Applications
1-(2,3-Dihydrobenzofuran-3-yl)ethanone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydrobenzofuran-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as a precursor for the synthesis of bioactive molecules, which can interact with various biological targets. The specific pathways involved depend on the structure of the bioactive molecules derived from this compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(2,3-Dihydrobenzofuran-3-yl)ethanone include other benzofuran derivatives such as:
- 1-(2,3-Dihydrobenzofuran-4-yl)ethanone
- 1-(2,3-Dihydrobenzofuran-6-yl)ethanone
Uniqueness
This compound is unique due to its specific substitution pattern on the benzofuran ring, which can influence its reactivity and potential applications. The position of the ethanone group can affect the compound’s chemical properties and its interactions with other molecules.
Properties
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-7(11)9-6-12-10-5-3-2-4-8(9)10/h2-5,9H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLDEPRUQFLRFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1COC2=CC=CC=C12 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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